![molecular formula C16H16N2O3 B2355686 N-[4-(2-Oxopiperidin-1-yl)phenyl]furan-2-carboxamid CAS No. 941918-50-9](/img/structure/B2355686.png)
N-[4-(2-Oxopiperidin-1-yl)phenyl]furan-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide” is a synthetic opioid, closely related to fentanyl . It is likely to be a potent opioid narcotic analgesic and may have an abuse liability and dependence potential in humans .
Molecular Structure Analysis
The molecular formula of “N-(4-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide” is C16H16N2O3. More detailed information about its structure is not available in the search results.Wissenschaftliche Forschungsanwendungen
Antikoagulanstherapie
N-[4-(2-Oxopiperidin-1-yl)phenyl]furan-2-carboxamid: ist ein wichtiger Bestandteil der Entwicklung von Apixaban, einem direkten und oral verfügbaren Faktor-Xa-Inhibitor . Apixaban wird zur Vorbeugung und Behandlung von thromboembolischen Erkrankungen wie tiefer Venenthrombose (TVT) und Lungenembolie eingesetzt. Es hat eine hohe Selektivität und Wirksamkeit gegenüber Faktor Xa gezeigt, der für den Blutgerinnungsprozess entscheidend ist.
Management von Herz-Kreislauf-Erkrankungen
Aufgrund seiner Rolle bei der Hemmung von Faktor Xa reduziert diese Verbindung indirekt die Thrombinbildung, was zur Bildung von Blutgerinnseln führen kann . Dies macht es wertvoll bei der Behandlung von Erkrankungen wie akutem Koronarsyndrom und Schlaganfall, bei denen die Verhinderung von Blutgerinnseln unerlässlich ist.
Pharmakokinetik und Arzneimittelwechselwirkungsstudien
Die Verbindung wurde auf ihre pharmakokinetischen Eigenschaften untersucht, darunter Bioverfügbarkeit, Clearance und Verteilungsvolumen bei Tieren und Menschen . Das Verständnis dieser Eigenschaften ist entscheidend für die Entwicklung effektiver Dosierungsregime und die Bewertung möglicher Arzneimittelwechselwirkungen.
Analyse neuer psychoaktiver Substanzen
Eine strukturell ähnliche Verbindung, Furanylfentanyl, wurde auf ihre Gesundheits- und Sozialrisiken untersucht . Obwohl nicht identisch, können die analytischen Techniken und Risikobewertungsmethoden, die auf Furanylfentanyl angewendet werden, die Untersuchung von This compound informieren.
Onkologische Forschung
Verbindungen mit ähnlichen Strukturmerkmalen wurden auf ihre potenziellen Antikrebs-Eigenschaften untersucht. So wurden beispielsweise Analoga dieser Verbindung auf ihre Fähigkeit untersucht, den Zellzyklus in Krebszellen zu arretieren . Dies deutet auf mögliche Forschungswege für This compound in der Onkologie hin.
Chemische Synthese und Verfügbarkeit der Verbindung
Die Verfügbarkeit von This compound für die wissenschaftliche Forschung ist entscheidend für laufende Studien. Seine Synthese und Distribution durch Chemikalienlieferanten ermöglichen es Forschern, seine Anwendungen in verschiedenen Forschungsbereichen zu untersuchen.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is activated factor X (FXa) . FXa is a crucial enzyme in the coagulation cascade, playing a pivotal role in thrombin generation and blood clot formation .
Mode of Action
N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide acts as a direct inhibitor of FXa . It binds in the active site of FXa, exhibiting competitive inhibition against the synthetic tripeptide substrate . This interaction results in a rapid onset of FXa inhibition, affecting both free and prothrombinase-bound FXa activity .
Biochemical Pathways
By inhibiting FXa, N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide disrupts the coagulation cascade, reducing thrombin generation . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . This disruption of the coagulation cascade can have downstream effects on blood clot formation and thromboembolic disease progression .
Pharmacokinetics
N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of the compound in humans is the inactive Ο-demethyl apixaban sulfate .
Result of Action
The molecular and cellular effects of N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide’s action primarily involve the reduction of thrombin generation and subsequent inhibition of platelet aggregation . This leads to a dose-dependent antithrombotic efficacy in pre-clinical studies .
Action Environment
While specific environmental factors influencing the action, efficacy, and stability of N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide are not mentioned in the available literature, it’s worth noting that factors such as pH, temperature, and the presence of other substances can generally impact the effectiveness and stability of many compounds
Biochemische Analyse
Biochemical Properties
N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide inhibits both free and clot-bound factor Xa . It produces a rapid onset of inhibition of FXa with an association rate constant of 20 μM −1 /s approximately and inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .
Cellular Effects
N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide has no direct effects on platelet aggregation, but it indirectly inhibits this process by reducing thrombin generation . It also has demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis .
Molecular Mechanism
The molecular mechanism of N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide involves binding to factor Xa, inhibiting its activity and thus reducing thrombin generation .
Temporal Effects in Laboratory Settings
N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans, and a low potential for drug–drug interactions . Its half-life is approximately 12 hours .
Dosage Effects in Animal Models
In animal models, N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide has shown dose-dependent antithrombotic efficacy . The specific dosage effects in animal models are not mentioned in the available literature.
Metabolic Pathways
N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is eliminated via multiple pathways including renal excretion, metabolism, and biliary/intestinal excretion .
Transport and Distribution
Approximately 27% of total N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide clearance occurs via renal excretion . The specific transport and distribution within cells and tissues are not mentioned in the available literature.
Eigenschaften
IUPAC Name |
N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-15-5-1-2-10-18(15)13-8-6-12(7-9-13)17-16(20)14-4-3-11-21-14/h3-4,6-9,11H,1-2,5,10H2,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAIWUWRWOIUBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
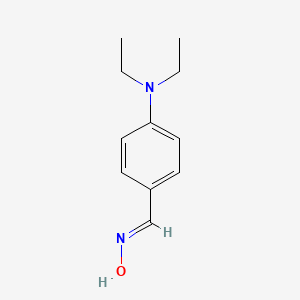


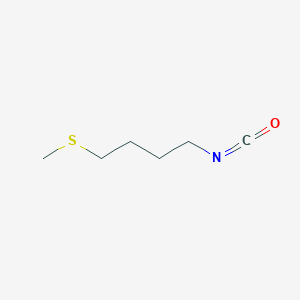
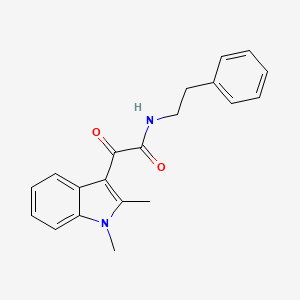
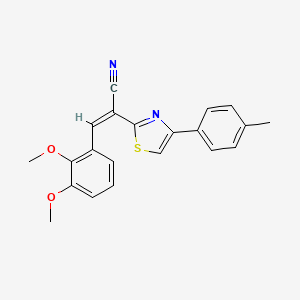
![2-(3,4-dimethyl-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2355613.png)
![rel-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B2355614.png)
![methyl 5-(2-methoxy-2-oxoethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2355615.png)
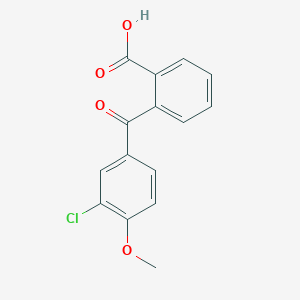
![6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime](/img/structure/B2355617.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-phenylmethanesulfonamide](/img/structure/B2355618.png)
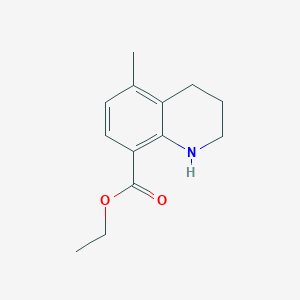
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2355620.png)
